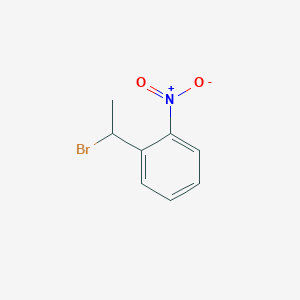

1-(1-Bromoethyl)-2-nitrobenzene

Description

1-(1-Bromoethyl)-2-nitrobenzene (C₈H₈BrNO₂, MW 228.97 g/mol) is an aromatic compound featuring a bromoethyl group (-CH₂CH₂Br) and a nitro (-NO₂) group at the ortho position. Its InChIKey is FHKIGGSCRYVAMY-UHFFFAOYSA-N, and it is primarily documented in patent literature (27 patents) rather than peer-reviewed studies, suggesting its role as a synthetic intermediate . For example, it reacts with sodium iodide in acetone to form 1-(1-iodoethyl)-2-nitrobenzene, demonstrating its utility in nucleophilic substitution reactions . The bromoethyl group’s reactivity, combined with the electron-withdrawing nitro substituent, makes this compound valuable in organic synthesis, particularly for constructing complex molecules like spiroxanthene derivatives .

Properties

IUPAC Name |

1-(1-bromoethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKIGGSCRYVAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505442 | |

| Record name | 1-(1-Bromoethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69642-00-8 | |

| Record name | 1-(1-Bromoethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-bromoethyl)-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of ethylbenzene. The general steps are as follows:

Bromination: Ethylbenzene is treated with bromine in the presence of a catalyst such as iron bromide (FeBr3) to form 1-bromoethylbenzene.

Nitration: The 1-bromoethylbenzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the ortho position relative to the ethyl group, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-2-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).

Oxidation: The ethyl group can be oxidized to a carboxylic acid group (COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, with the nucleophile in excess.

Reduction: Conducted under hydrogenation conditions with a metal catalyst at elevated temperatures and pressures.

Oxidation: Performed in aqueous or organic solvents with the oxidizing agent in stoichiometric amounts.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-(1-Hydroxyethyl)-2-nitrobenzene, 1-(1-Cyanoethyl)-2-nitrobenzene, or 1-(1-Aminoethyl)-2-nitrobenzene.

Reduction: The major product is 1-(1-Bromoethyl)-2-aminobenzene.

Oxidation: The major product is 1-(1-Bromoethyl)-2-carboxybenzene.

Scientific Research Applications

Chemistry: 1-(1-Bromoethyl)-2-nitrobenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The nitro and bromo groups can be modified to create bioactive molecules with therapeutic properties.

Industry: In the chemical industry, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example:

Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ion (Br-).

Reduction: The nitro group is reduced to an amino group through a catalytic hydrogenation mechanism, where hydrogen gas is adsorbed onto the catalyst surface and transferred to the nitro group, resulting in the formation of an amino group.

Oxidation: The ethyl group is oxidized to a carboxylic acid group through a series of electron transfer steps involving the oxidizing agent, leading to the formation of intermediate species and ultimately the carboxylic acid.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Functional Group Isomers

1-(1-Bromoethyl)-4-Fluorobenzene (CAS 65130-46-3)

- Structure : Fluorine substituent at the para position instead of nitro.

- Properties : MW 203.05 g/mol. The absence of a nitro group reduces polarity, while the fluorine atom introduces moderate electron withdrawal. This compound is used in fluorinated pharmaceuticals and agrochemicals .

- Key Difference : The nitro group in 1-(1-bromoethyl)-2-nitrobenzene enhances electrophilicity, favoring substitution reactions, whereas fluorine’s smaller size and weaker electron withdrawal may slow reactivity.

1-(3-Bromopropoxy)-2-Nitrobenzene (CAS 104147-69-5)

- Structure : Bromopropoxy chain (-OCH₂CH₂CH₂Br) replaces the bromoethyl group.

- Properties : MW 260.08 g/mol, mp 36–39°C, bp 131–132°C (0.5 mmHg). The ether linkage increases hydrophilicity, and the longer chain introduces steric hindrance .

- Key Difference : The bromopropoxy group may participate in ether cleavage or nucleophilic substitution at oxygen, whereas the bromoethyl group undergoes direct C-Br bond cleavage.

Nitro-Substituted Bromoaromatics

1-Bromo-2-[(E)-2-Nitroethenyl]benzene (CAS 155988-33-3)

- Structure: Nitrovinyl (-CH=CHNO₂) group instead of bromoethyl.

- Properties : Conjugated nitrovinyl group enables participation in cycloaddition or Diels-Alder reactions, unlike the saturated bromoethyl chain .

- Key Difference : The nitrovinyl moiety offers π-conjugation for electronic applications, while the bromoethyl group is more suited for alkylation or cross-coupling.

1-(Bromomethyl)-3-Methoxy-2-Nitrobenzene (CAS 133486-62-1)

- Structure : Methoxy (-OCH₃) and bromomethyl (-CH₂Br) groups adjacent to nitro.

- Properties : Methoxy’s electron-donating effect counterbalances nitro’s withdrawal, altering reaction pathways. This compound is used in phosphonate synthesis .

- Key Difference : Bromomethyl’s shorter chain facilitates faster SN2 reactions compared to bromoethyl’s steric bulk.

Halogenated Nitroaromatics

1-Bromo-2-Nitrobenzene (CAS 3958-60-9)

Comparative Data Table

Biological Activity

1-(1-Bromoethyl)-2-nitrobenzene is an organic compound characterized by the presence of both bromoethyl and nitro groups attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 230.06 g/mol. This compound has garnered attention for its potential applications in organic synthesis, particularly in the creation of pharmaceuticals and functionalized polymers.

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions where the bromo group serves as a leaving group. The compound acts as an important intermediate in organic synthesis, which can lead to diverse functionalities depending on the reaction conditions and reagents used.

Table 1: Synthesis Methods for this compound

| Method | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | 2-Nitrophenol, Phosphorus tribromide | 81% | Dichloromethane, 0°C |

| Alkylation | 1-Bromoethyl bromide, Base | Variable | Room temperature |

The mechanism of action for compounds like this compound often involves enzyme inhibition or receptor modulation. For instance, compounds with similar structures have been shown to inhibit certain enzymes by binding to their active sites, preventing substrate interaction and catalytic activity.

Case Studies and Research Findings

Recent research has highlighted the utility of bromo and nitro-substituted benzene derivatives in pharmacological applications. For example, a study demonstrated that alkylation reactions involving this compound yielded compounds with significant biological activity, including potential anticholinesterase effects .

Table 2: Biological Studies Involving Related Compounds

| Compound | Biological Effect | Reference |

|---|---|---|

| 1-(4-Nitrophenyl)-3-bromopropane | Anticancer activity | |

| 4-Bromo-2-nitrophenol | Enzyme inhibition | |

| 1-(Bromomethyl)-2-nitrobenzene | Antimicrobial properties |

Applications in Organic Synthesis

The compound's role as an intermediate in synthesizing pharmaceuticals has been well-documented. It has been utilized in the production of chiral molecules and as an initiator in radical polymerization processes, leading to the development of functionalized polymers with specific properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.